2-Phenylsulfanylbutan-2-ylsulfanylbenzene
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Overview
Description
2-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene typically involves the reaction of butane derivatives with phenylsulfanyl reagents. One common method is the electrophilic aromatic substitution reaction, where a butane derivative reacts with a phenylsulfanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Brominated or nitrated derivatives of the original compound.
Scientific Research Applications
2-Phenylsulfanylbutan-2-ylsulfanylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . The compound’s ability to undergo redox reactions also plays a role in its biological activity, as it can modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfanylbutane: Lacks the second phenylsulfanyl group, resulting in different reactivity and applications.
Diphenylsulfide: Contains two phenyl groups attached to a sulfur atom, differing in its structural and electronic properties.
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
64342-85-4 |
---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-phenylsulfanylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-3-16(2,17-14-10-6-4-7-11-14)18-15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
UEZCZFLDMMVVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
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